![molecular formula C11H9N5O2 B14591606 Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate CAS No. 61148-31-0](/img/structure/B14591606.png)
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrazoloquinoxalines, which are known for their versatile applications in medicinal chemistry and materials science. This compound is characterized by a tetrazole ring fused to a quinoxaline moiety, with an ethyl ester group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline intermediate. This intermediate is then chlorinated and subsequently reacted with sodium azide to introduce the tetrazole moiety .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-compatible catalysts and reaction conditions to ensure sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is common in the large-scale synthesis of tetrazoloquinoxalines .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in the development of new antimicrobial agents.
Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.
Industry: The compound is used in the development of organic solar cell polymers and OLED compounds.
Mécanisme D'action
The mechanism of action of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls, fungal cell membranes, and viral replication enzymes.
Pathways Involved: It inhibits DNA synthesis in bacteria, disrupts fungal cell membrane integrity, and interferes with viral RNA replication.
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler structure without the tetrazole ring.
Tetrazoloquinoline: Similar structure but with a quinoline moiety instead of quinoxaline.
Triazoloquinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate is unique due to its combination of a tetrazole ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
61148-31-0 |
|---|---|
Formule moléculaire |
C11H9N5O2 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C11H9N5O2/c1-2-18-11(17)9-10-13-14-15-16(10)8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3 |
Clé InChI |
OFJZTFNGNVCLPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2N3C1=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


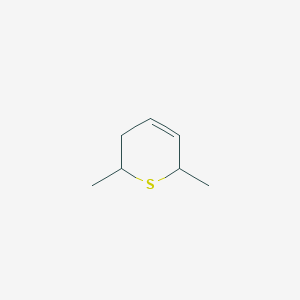
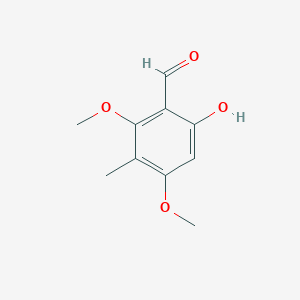
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
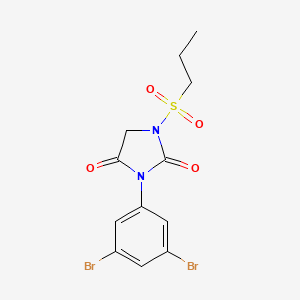
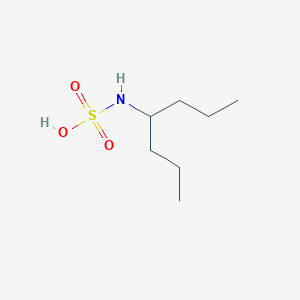
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
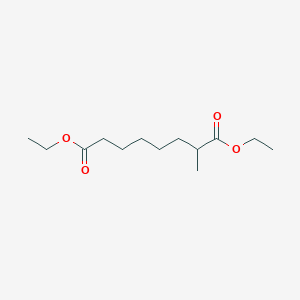
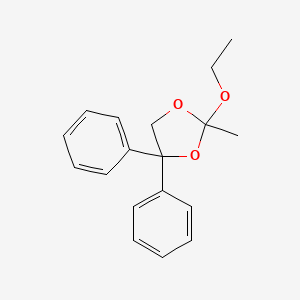
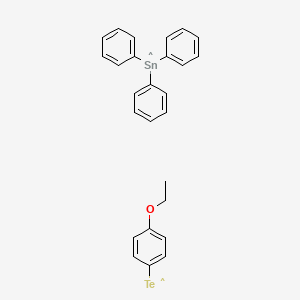

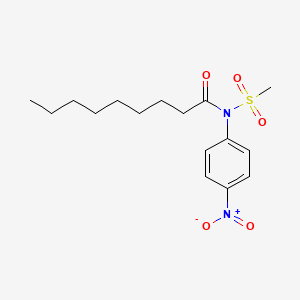
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
